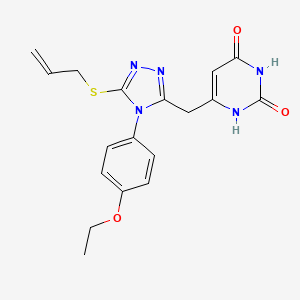
6-((5-(allylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((5-(allylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is an intriguing compound with significant potential in various scientific fields. This compound's unique chemical structure, characterized by a pyrimidine core substituted with an allylthio group, a phenyl group with an ethoxy substitution, and a triazole moiety, offers a broad spectrum of reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-((5-(allylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The initial step may include the formation of the pyrimidine core through a Biginelli reaction, followed by the introduction of the triazole ring via a cyclization process. The allylthio and ethoxyphenyl groups are then attached through nucleophilic substitution reactions under controlled conditions, ensuring high yields and purity.
Industrial Production Methods: Scaling up to industrial production requires optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to ensure safety and efficiency. Catalysts may be employed to enhance reaction rates, and purification processes, such as recrystallization and chromatography, are crucial to obtain the desired compound at a larger scale.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, typically involving the allylthio group, which can be oxidized to sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can target the nitro groups if present on the phenyl ring, converting them to amines.
Substitution: : Various nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and triazole rings.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products: Major products from these reactions include sulfoxide and sulfone derivatives, amines from reduced nitro groups, and various substituted pyrimidine and triazole derivatives, depending on the reactants and conditions used.
Aplicaciones Científicas De Investigación
This compound's structure allows it to interact with a variety of biological targets, making it valuable in:
Chemistry: : As a building block in organic synthesis, contributing to the creation of more complex molecules.
Biology: : Investigating its potential as a ligand for binding to proteins or DNA, influencing biological pathways.
Industry: : Use in materials science for developing new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The compound’s mechanism of action involves its ability to interact with molecular targets, such as enzymes and receptors. The triazole ring often plays a critical role in binding to active sites, while the pyrimidine core and its substitutions can enhance binding affinity and specificity. Pathways influenced by the compound include inhibition of enzyme activity, modulation of receptor signaling, and disruption of microbial cell wall synthesis.
Comparación Con Compuestos Similares
Compared to other pyrimidine and triazole derivatives, 6-((5-(allylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione stands out due to its combined structural features, providing a unique spectrum of reactivity and application potential. Similar compounds include:
5-(4-ethoxyphenyl)-1,2,4-triazole derivatives: : Known for their antifungal properties.
Allylthio-substituted pyrimidines: : Explored for their antimicrobial activity.
By comparing these compounds, the uniqueness of our target compound lies in its multifunctional groups that allow diverse interactions and applications, making it a versatile candidate for further research and development.
Hope you find this comprehensive! Let me know if there's anything else you'd like to dive into.
Propiedades
IUPAC Name |
6-[[4-(4-ethoxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-3-9-27-18-22-21-15(10-12-11-16(24)20-17(25)19-12)23(18)13-5-7-14(8-6-13)26-4-2/h3,5-8,11H,1,4,9-10H2,2H3,(H2,19,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQIXEXSAIORQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC=C)CC3=CC(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














